molecular formula C14H13Cl2NO2S B2976332 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide CAS No. 350046-48-9

3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No.: B2976332
CAS No.: 350046-48-9
M. Wt: 330.22
InChI Key: DQQURHNJTWFSNQ-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-dichloro-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)12-7-8-13(15)14(16)9-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQURHNJTWFSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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